molecular formula C6H2Cl2FN3 B8218192 2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine

2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B8218192
M. Wt: 206.00 g/mol
InChI Key: BTNFWFCWVZFQTG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. . The unique structure of this compound, featuring both chlorine and fluorine substituents, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine typically involves the use of pyrrole as a starting material. One common method includes the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . This process involves a series of steps, including cyclization and halogenation, to introduce the chlorine and fluorine atoms at the desired positions on the pyrrolo[2,1-f][1,2,4]triazine scaffold. Industrial production methods focus on optimizing yield and purity, often involving scale-up processes and stringent control of reaction conditions to ensure safety and efficiency .

Chemical Reactions Analysis

2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cancer cell growth and survival . The presence of chlorine and fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine can be compared with other compounds in the pyrrolo[2,1-f][1,2,4]triazine family, such as:

The unique combination of chlorine and fluorine atoms in this compound distinguishes it from these similar compounds, providing distinct chemical properties and biological activities.

Properties

IUPAC Name

2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FN3/c7-5-4-3(9)1-2-12(4)11-6(8)10-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNFWFCWVZFQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1F)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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